LogP Differentiation vs. the N1-Ethyl Analog (CAS 942010-49-3): Impact on Solubility and Off-Target Promiscuity
The target compound records a computed XLogP3-AA of 1.5 [1], whereas the directly analogous N1-ethyl derivative (CAS 942010-49-3) exhibits an estimated logP of approximately 2.0 (Δ ≈ 0.5). This difference arises solely from the methyl-to-ethyl change at the N1 position and is consistent with a +0.5 logP increment per additional methylene group [2]. Lower lipophilicity is associated with reduced cytochrome P450 inhibition, lower plasma protein binding, and decreased phospholipidosis risk, all of which favor the methyl analog in early lead selection.
| Evidence Dimension | Lipophilicity (computed logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 |
| Comparator Or Baseline | N-(4-acetylphenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 942010-49-3): estimated XLogP3-AA ≈ 2.0 |
| Quantified Difference | Δ logP ≈ −0.5 (target is less lipophilic) |
| Conditions | Computed using XLogP3 algorithm (PubChem 2025.09.15) |
Why This Matters
A 0.5 logP unit reduction can measurably decrease off-target hit rates in broad-panel screening, making this compound a cleaner starting point for lead optimization.
- [1] PubChem. (2025). Compound Summary for CID 7619521. National Center for Biotechnology Information. View Source
- [2] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616. View Source
